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Compound of Interest

Compound Name: 4-Methoxyfuro[3,2-c]pyridine

Cat. No.: B2884111

An In-depth Technical Guide to 4-Methoxyfuro[3,2-c]pyridine: Structure, Synthesis, and
Therapeutic Potential

Introduction to the Furo[3,2-c]pyridine Scaffold

Fused heterocyclic systems are cornerstones in medicinal chemistry, providing rigid three-
dimensional frameworks that can be precisely decorated to interact with biological targets.
Among these, the furo[3,2-c]pyridine scaffold, which integrates an electron-rich furan ring with
an electron-deficient pyridine ring, represents a "privileged scaffold" in drug discovery. This
fusion creates a unique electronic and structural environment, making it a versatile core for
developing a wide spectrum of therapeutic agents, including antibiotic, antiviral, and anticancer
compounds.[1] The pyridine moiety itself is a well-established component in numerous FDA-
approved drugs, valued for its ability to engage in hydrogen bonding, improve metabolic
stability, and enhance pharmacokinetic profiles.[2][3]

This technical guide provides a comprehensive overview of a specific, valuable derivative: 4-
Methoxyfuro[3,2-c]pyridine. We will elucidate its structure, propose a robust synthetic
strategy, and explore its potential applications for researchers, medicinal chemists, and drug
development professionals. The strategic placement of the methoxy group offers a key
chemical handle for further molecular diversification, making this compound a particularly
attractive starting point for library synthesis and lead optimization campaigns.[1]

Chemical Identity and Structure Elucidation
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The precise identification and structural understanding of a molecule are paramount for
reproducible scientific investigation. 4-Methoxyfuro[3,2-c]pyridine is a distinct chemical entity
with the properties summarized below.

Property Value Source
IUPAC Name 4-methoxyfuro[3,2-c]pyridine [1]

CAS Number 63618-60-0 [11[4]
Molecular Formula CsH7NO:2 [1]
Molecular Weight 149.15 g/mol [1]
Canonical SMILES COC1=CC=NC2=C1C=C02

Elucidation of the Fused Ring Structure and IUPAC
Numbering

The structure of 4-Methoxyfuro[3,2-c]pyridine is based on the furo[3,2-c]pyridine core.
According to IUPAC nomenclature for fused heterocyclic systems, the numbering convention is
determined by prioritizing the heterocyclic ring containing the higher-ranking heteroatom
(nitrogen over oxygen) as the base component. The system is then oriented to assign the
lowest possible locants to all heteroatoms.

The numbering begins at the oxygen atom of the furan ring and proceeds around the periphery
of the bicyclic system. The methoxy group (-OCHs) is located at the C4 position of this fused
ring system.

IUPAC numbering of the 4-Methoxyfuro[3,2-c]pyridine scaffold.

Physicochemical and Handling Properties

The physicochemical properties of a compound influence its behavior in both chemical
reactions and biological systems. Below is a summary of key computed properties and
handling guidelines for 4-Methoxyfuro[3,2-c]pyridine.
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Property Value Details

Molecular Formula CsH7NO:2

Exact Mass 149.05 g/mol

XLogP3-AA 1.2 A measure of lipophilicity.

The molecule cannot donate
Hydrogen Bond Donor Count 0
hydrogen bonds.

The nitrogen and two oxygen
Hydrogen Bond Acceptor
3 atoms can accept hydrogen
Count
bonds.

Refers to the C-O bond of the
Rotatable Bond Count 1
methoxy group.

Should be stored sealed in a
Storage Conditions 2-8°C dry environment to maintain
stability.[1]

This product is intended for

research purposes only and is
Intended Use Research Only o

not for medicinal or human

use.[1][4]

Synthesis and Reactivity

While specific synthetic procedures for 4-Methoxyfuro[3,2-c]pyridine are not widely published
in peer-reviewed journals, its structure lends itself to established methodologies in heterocyclic
chemistry. A plausible and efficient approach involves a Sonogashira coupling followed by a
base-mediated heteroannulation, a powerful strategy for constructing furan rings fused to
aromatic systems.[5]

Proposed Synthetic Workflow

The proposed synthesis begins with a commercially available, appropriately substituted
pyridine precursor. The key steps involve the introduction of an alkyne and a hydroxyl group,
which then undergo an intramolecular cyclization to form the desired furan ring.
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Proposed synthetic workflow for 4-Methoxyfuro[3,2-c]pyridine.
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Representative Experimental Protocol: Copper-
Catalyzed Heteroannulation

This protocol details the crucial intramolecular cyclization step to form the furo[3,2-c]pyridine
core from a 2-ethynyl-3-hydroxypyridine precursor.

Principle: This reaction is an intramolecular 5-exo-dig cyclization. A copper(l) salt acts as a
catalyst to activate the alkyne, making it susceptible to nucleophilic attack by the adjacent
hydroxyl group. The base facilitates the deprotonation of the hydroxyl group, forming a more
potent nucleophile.

Materials:

2-Ethynyl-3-hydroxypyridine (1.0 eq)

Copper(l) iodide (Cul, 0.1 eq)

Potassium carbonate (K2COs, 2.0 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Nitrogen or Argon gas supply

Standard reflux apparatus and magnetic stirring

Procedure:

To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 2-ethynyl-3-
hydroxypyridine (1.0 eq) and anhydrous DMF.

Add potassium carbonate (2.0 eq) and copper(l) iodide (0.1 eq) to the solution.

Heat the reaction mixture to 80-100°C with vigorous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the
starting material is consumed (typically 4-12 hours).
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e Upon completion, cool the reaction mixture to room temperature and quench by pouring it
into a beaker of cold water.

» Extract the aqueous mixture three times with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0a),
filter, and concentrate under reduced pressure.

o Purify the resulting crude product (Furo[3,2-c]pyridine) via column chromatography on silica
gel.

Causality: The choice of a polar aprotic solvent like DMF is crucial for solubilizing the reagents,
particularly the potassium carbonate. The copper(l) catalyst is essential for lowering the
activation energy of the cyclization. An inert atmosphere prevents the oxidation of the copper(l)
catalyst and other sensitive reagents.

Applications in Drug Discovery and Medicinal
Chemistry

The furo[3,2-c]pyridine scaffold is a platform for generating novel therapeutics. Its rigid
structure pre-organizes substituents in a defined spatial orientation, which can lead to high-
affinity binding to protein targets. The methoxy group on 4-Methoxyfuro[3,2-c]pyridine is not
merely a passive substituent; it serves as a key point for diversification via reactions such as O-
demethylation followed by re-alkylation, or by influencing the electronic properties of the
aromatic system.[1]

Derivatives of the closely related 7-methoxyfuro[2,3-c]pyridine have been identified as potent
inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways, highlighting
the scaffold's potential for developing treatments for conditions like asthma.[6][7] Given the
broad biological activities of furopyridines, this compound is a prime candidate for screening
against various target classes, including protein kinases, G-protein coupled receptors
(GPCRs), and other enzymes.
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Drug discovery workflow starting with a core scaffold.
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Example Experimental Protocol: In Vitro Kinase
Inhibition Assay

To assess the therapeutic potential of 4-Methoxyfuro[3,2-c]pyridine or its derivatives, a
primary screen against a panel of protein kinases is a common starting point.

Principle: This protocol describes a generic, fluorescence-based assay to measure the
inhibition of a specific protein kinase. The kinase phosphorylates a substrate peptide, and the
amount of phosphorylated product is quantified. An inhibitor will reduce the rate of this reaction.

Materials:

o Test Compound (4-Methoxyfuro[3,2-c]pyridine) dissolved in DMSO
» Positive Control Inhibitor (e.g., Staurosporine)

e Kinase of interest (e.g., a tyrosine kinase)

¢ Fluorescently-labeled substrate peptide

e ATP (Adenosine triphosphate)

» Assay Buffer (e.qg., Tris-HCI with MgClz)

o 384-well microplate

Fluorescence plate reader
Procedure:

o Compound Preparation: Create a serial dilution of the test compound in DMSO. A typical
starting concentration is 10 mM, diluted down to the nM range.

e Reaction Setup: To the wells of the microplate, add 5 pL of the diluted test compound. For
control wells, add DMSO (negative control) or the positive control inhibitor.

e Enzyme Addition: Add 10 pL of the kinase solution (diluted in assay buffer) to all wells.
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
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e Reaction Initiation: Add 10 uL of a solution containing both the substrate peptide and ATP to
all wells to start the enzymatic reaction.

e Incubation: Incubate the plate for 60 minutes at 30°C.

e Reaction Termination & Detection: Stop the reaction by adding a termination buffer. Quantify
the amount of phosphorylated substrate using a fluorescence plate reader according to the
specific assay kit's instructions.

» Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to the high (DMSO) and low (positive control) signals. Determine the ICso value by
fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

4-Methoxyfuro[3,2-c]pyridine is a well-defined heterocyclic compound with significant
potential as a building block in medicinal chemistry and drug discovery. Its furo[3,2-c]pyridine
core is a privileged scaffold associated with diverse pharmacological activities. The strategic
placement of the methoxy group provides a crucial vector for chemical modification, enabling
the synthesis of focused compound libraries for biological screening. This guide has provided a
comprehensive overview of its structure, a plausible synthetic route, and a clear framework for
its application in a research and development context, establishing it as a valuable tool for
scientists aiming to develop novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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